N-(4-chlorophenyl)-4-(decanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(decanoylamino)benzamide is an organic compound characterized by the presence of a chlorophenyl group and a decanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(decanoylamino)benzamide typically involves the reaction of 4-chloroaniline with decanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(decanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of methoxy-substituted derivatives
Scientific Research Applications
N-(4-chlorophenyl)-4-(decanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(octanoylamino)benzamide
- N-(4-chlorophenyl)-4-(hexanoylamino)benzamide
- N-(4-chlorophenyl)-4-(butanoylamino)benzamide
Uniqueness
N-(4-chlorophenyl)-4-(decanoylamino)benzamide is unique due to its longer alkyl chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The decanoyl group may enhance the compound’s lipophilicity, membrane permeability, and interaction with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C23H29ClN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(decanoylamino)benzamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-2-3-4-5-6-7-8-9-22(27)25-20-14-10-18(11-15-20)23(28)26-21-16-12-19(24)13-17-21/h10-17H,2-9H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
FBDVUYQVSZTYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.